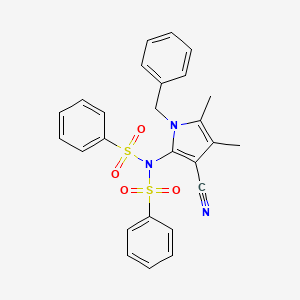
N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide, also known as ABT-639, is a small-molecule antagonist of the T-type calcium channel. It has been studied for its potential therapeutic applications in various diseases, including epilepsy, neuropathic pain, and hypertension.
Wirkmechanismus
N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide is a selective antagonist of the T-type calcium channel, which plays a crucial role in the regulation of neuronal excitability and neurotransmitter release. By blocking the T-type calcium channel, N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide reduces the influx of calcium ions into neurons, leading to a decrease in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
The blockade of T-type calcium channels by N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide has been shown to have several biochemical and physiological effects. In animal models of epilepsy, N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide has been shown to reduce the frequency and severity of seizures, as well as improve cognitive function. In addition, N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide has been shown to reduce neuropathic pain in animal models. Furthermore, N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide has been shown to reduce blood pressure in animal models of hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide in lab experiments is its selectivity for the T-type calcium channel, which allows for more precise targeting of this channel. However, one limitation of using N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide in lab experiments is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for the study of N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide. One direction is the development of more potent analogs of N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide that can achieve the desired effects at lower concentrations. Another direction is the study of the long-term effects of N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide on neuronal function and behavior. Furthermore, the potential therapeutic applications of N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide in other diseases, such as Parkinson's disease and Alzheimer's disease, warrant further investigation. Finally, the development of more specific and selective inhibitors of T-type calcium channels may provide new insights into the role of these channels in normal physiology and disease.
Synthesemethoden
The synthesis of N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide involves several steps, including the reaction of 4-ethoxy-3-methoxybenzoyl chloride with potassium cyanide to form 4-ethoxy-3-methoxybenzonitrile, which is then reacted with cyclopropylmethylamine to form N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. In animal models of epilepsy, N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide has been shown to reduce seizure activity and improve cognitive function. In addition, N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide has been shown to alleviate neuropathic pain in animal models. Furthermore, N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide has been studied for its potential use in the treatment of hypertension, as T-type calcium channels have been implicated in the regulation of blood pressure.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-3-20-13-7-4-11(10-14(13)19-2)15(18)17(9-8-16)12-5-6-12/h4,7,10,12H,3,5-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRVYFXNZCUUOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N(CC#N)C2CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[2-(pyridin-4-yl)azepan-1-yl]propan-1-one](/img/structure/B2692380.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-phenylazepan-1-yl)methanone](/img/structure/B2692383.png)

![2-[2-(hydroxymethyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile](/img/structure/B2692386.png)
![6-chloro-5-methyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2692388.png)
![6,6-Dimethyl-1,2,3,3a,4,5-hexahydrobenzo[de]isoquinoline;hydrochloride](/img/structure/B2692389.png)

![3-benzyl-8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692394.png)


![Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester](/img/structure/B2692400.png)

![dimethyl 2,2'-(1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate](/img/structure/B2692402.png)